molecular formula C13H12 B15314927 1-Ethenyl-4-methylnaphthalene

1-Ethenyl-4-methylnaphthalene

Cat. No.: B15314927
M. Wt: 168.23 g/mol
InChI Key: HMVKUYRSSLDCER-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylnaphthalene is an organic compound with the molecular formula C13H12 It is a derivative of naphthalene, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sulfuric acid or nitric acid can be used for sulfonation or nitration reactions, respectively.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: 1-Ethyl-4-methylnaphthalene

    Substitution: Various substituted naphthalenes depending on the reagents used

Scientific Research Applications

1-Ethenyl-4-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways involving naphthalene derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-methylnaphthalene involves its interaction with various molecular targets. The ethenyl group can participate in reactions that form covalent bonds with other molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its effects in different environments.

Comparison with Similar Compounds

  • 1-Methyl-4-ethylnaphthalene
  • 1-Methyl-2-vinylnaphthalene
  • 1-Ethyl-4-methylnaphthalene

Comparison: 1-Ethenyl-4-methylnaphthalene is unique due to the presence of both an ethenyl and a methyl group on the naphthalene ring This combination of substituents imparts distinct chemical properties compared to its analogs

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-ethenyl-4-methylnaphthalene

InChI

InChI=1S/C13H12/c1-3-11-9-8-10(2)12-6-4-5-7-13(11)12/h3-9H,1H2,2H3

InChI Key

HMVKUYRSSLDCER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C=C

Origin of Product

United States

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